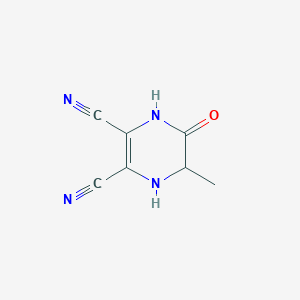
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(phenylmethyl)propanedioic acid typically involves the esterification of propanoic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of ethyl(phenylmethyl)propanedioic acid may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, has been explored to enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives
Applications De Recherche Scientifique
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl(phenylmethyl)propanedioic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the phenylmethyl group.
Methyl butyrate: Another ester with a different alkyl group.
Diethyl malonate: A related compound with two ester groups and similar reactivity .
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-benzyl-2-ethylpropanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-2-12(10(13)14,11(15)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
ZXABGPBQPJYBSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)

![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)
![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)
![N-[4-(Hydroxymethyl)benzyl]acetamide](/img/structure/B8639735.png)

![tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate](/img/structure/B8639750.png)


